[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule combining oxazole and triazole moieties. Its structure features:
- Oxazole core: Substituted with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3.
- Triazole core: Substituted with a 3-(methylsulfanyl)phenyl group at position 1 and a methyl group at position 4.
- Ester linkage: The oxazole methyl group is esterified to the triazole carboxylate.
Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL , which refine molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-30-19-11-9-17(10-12-19)23-25-21(16(3)32-23)14-31-24(29)22-15(2)28(27-26-22)18-7-6-8-20(13-18)33-4/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAOQQJMGBOCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, methyl iodide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous triazole and oxazole derivatives, focusing on substituents, molecular weights, and synthetic pathways:
Structural and Functional Insights
- The methylsulfanyl (SMe) group at the triazole’s phenyl ring may confer metabolic stability over halogenated analogs (e.g., ) due to reduced susceptibility to oxidative degradation. Ester vs. Thioether Linkages: The target’s ester group contrasts with thioether-linked compounds (e.g., ), which may alter hydrolysis rates and bioavailability.
Synthetic Pathways :
- Triazole derivatives are commonly synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The general procedure in involves sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles, a method adaptable to the target compound.
- Oxazole formation typically employs Robinson-Gabriel synthesis or cyclodehydration of β-keto amides.
Bioactivity Trends :
Biological Activity
The compound [2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 401.50 g/mol |
| LogP | 4.04 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Notably, it has been studied for its effects on:
- PPARγ Activation : The compound acts as a ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and adipocyte differentiation. Activation of PPARγ can lead to improved insulin sensitivity and anti-inflammatory effects, making it a candidate for diabetes and obesity management .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its potential protective effects against various diseases linked to oxidative damage .
- Anti-cancer Properties : Research indicates that compounds similar to this one can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and blocking cell cycle progression. The triazole moiety is particularly noted for its ability to interact with DNA and disrupt cancer cell growth pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications:
- Diabetes Management : A study highlighted that PPARγ agonists improve insulin sensitivity in Type 2 diabetes models. The compound's ability to activate PPARγ suggests it may have similar effects .
- Cancer Research : In vitro studies showed that triazole derivatives can inhibit the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings support further investigation into the compound's anti-cancer potential .
Tables of Biological Activity
The following table summarizes various biological activities reported for compounds related to the target structure:
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| PPARγ Agonism | Thiazolidinediones | Improves insulin sensitivity and lipid metabolism |
| Antioxidant | Various Triazole Derivatives | Scavenges free radicals, reduces oxidative stress |
| Anti-cancer | Triazole-based compounds | Induces apoptosis, inhibits cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
